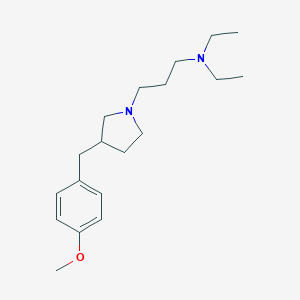

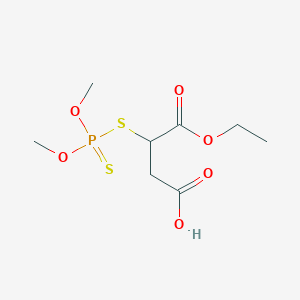

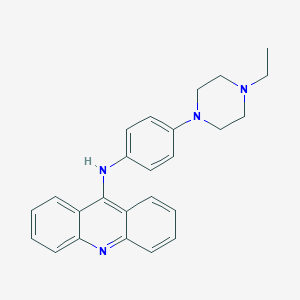

![molecular formula C20H23NO6 B122520 (1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one CAS No. 1025023-05-5](/img/structure/B122520.png)

(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one

説明

Periglaucine B is an isoquinoline alkaloid. It has a role as a metabolite.

科学的研究の応用

Biomedical Applications: Nanoparticle Drug Delivery Systems

Periglaucine B: has been encapsulated in Poly (dl-Lactide-co-Glycolide) (PLGA) nanoparticles for potential use in targeted drug delivery systems . These nanoparticles can be engineered to deliver drugs directly to infected cells, reducing side effects and improving therapeutic outcomes. The encapsulation efficiency and the anti-parasitic properties of Periglaucine B remain intact, suggesting its viability as a drug delivery agent.

Pharmacology: Anti-Acanthamoeba Activities

In pharmacological research, Periglaucine B has shown significant acanthamoebicidal activity . This activity is crucial for treating infections caused by Acanthamoeba, a pathogenic protozoa responsible for serious infections like amoebic keratitis and encephalitis. The compound’s efficacy against both trophozoites and cysts stages of the parasite highlights its potential as a therapeutic agent.

Biochemistry: HBsAg Inhibition

Periglaucine B: has been identified as an HBsAg inhibitor , making it a candidate for hepatitis B virus (HBV) treatment . It inhibits the secretion of HBV surface antigen in Hep G2.2.15 cells, which is a critical step in the life cycle of the virus. This property could lead to new treatments for HBV, a major global health concern.

Nanotechnology: Enhancing Therapeutic Efficacy

The use of Periglaucine B in nanotechnology involves the development of nanoparticles that can serve as delivery systems for natural products . These systems aim to improve the therapeutic efficacy of compounds by enhancing their bioavailability and stability, opening new avenues for treatment strategies.

Materials Science: Nanocomposite Fabrication

While direct applications of Periglaucine B in materials science are not explicitly documented, the principles of nanoparticle encapsulation can be applied to create nanocomposites with improved properties . These materials could have applications in electronics, coatings, and other advanced materials technologies.

Environmental Science: Water Treatment

Periglaucine B: ’s anti-parasitic properties could be leveraged in environmental science for water treatment processes . By targeting pathogenic organisms in water sources, it could contribute to the development of more effective water purification methods, ensuring safer drinking water.

Antimicrobial Research: Broad-Spectrum Antimicrobial Effects

The encapsulation of Periglaucine B in nanoparticles suggests potential broad-spectrum antimicrobial effects . This could lead to the development of new antimicrobial agents that are more effective against resistant strains of bacteria and other pathogens.

Therapeutic Research: Dose-Dependent Cytotoxicity

Research indicates that Periglaucine B exhibits dose-dependent cytotoxicity against lung epithelial cell lines . This property is essential for the development of cancer therapeutics, where controlling the growth of cancerous cells is a primary objective.

作用機序

Target of Action

Periglaucine B primarily targets the Hepatitis B virus (HBV) surface antigen (HBsAg) . HBsAg is a crucial component of the HBV, and its inhibition can significantly impact the virus’s ability to infect host cells .

Mode of Action

Periglaucine B interacts with HBsAg and inhibits its secretion in Hep G2.2.15 cells . This interaction disrupts the normal functioning of the HBV, thereby reducing its ability to infect and propagate within host cells .

Biochemical Pathways

It is known that the compound’s inhibition of hbsag secretion disrupts the life cycle of the hbv . This disruption likely affects multiple downstream effects related to viral replication and infection.

Result of Action

The primary result of Periglaucine B’s action is the inhibition of HBsAg secretion, which disrupts the HBV’s life cycle . This disruption reduces the virus’s ability to infect host cells, thereby potentially reducing the severity of an HBV infection .

Action Environment

The action of Periglaucine B can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other compounds or the pH of the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.

特性

IUPAC Name |

(1S,11S,13S,14R,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-21-5-4-18-8-13(22)17(23-2)20(24-3)19(18,21)9-16(27-20)11-6-14-15(7-12(11)18)26-10-25-14/h6-7,16-17H,4-5,8-10H2,1-3H3/t16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDYNQYLCIPODD-HVTWWXFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@H](C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

periglaucine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)